N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide
Overview
Description
N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide is a chemical compound that combines a thiazole ring with a sulfonamide group.
Mechanism of Action
Target of Action
Similar compounds have been shown to have antibacterial activity, suggesting that their targets may be bacterial proteins or enzymes .
Mode of Action
It is known that similar compounds combine thiazole and sulfonamide groups, which are known for their antibacterial activity . These molecules are investigated for their antibacterial activity, both in isolation and in complex with cell-penetrating peptides .
Biochemical Pathways
Similar compounds have shown potent antibacterial activity against both gram-negative and gram-positive bacteria , suggesting that they may interfere with essential bacterial biochemical pathways.
Result of Action
Similar compounds have shown to display faster killing-kinetics towards bacterial cells, create pores in the bacterial cell membranes, and show negligible haemolytic activity towards human rbcs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide typically involves the reaction of 5-bromo-1,3-thiazole-2-amine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: The bromine atom on the thiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or thiols.
Substitution: Products depend on the nucleophile used, resulting in various substituted thiazole derivatives
Scientific Research Applications
N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
- N-(5-bromo-1,3-thiazol-2-yl)benzenesulfonamide
- N-(5-bromo-1,3-thiazol-2-yl)pyridin-2-amine
- N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide
Comparison: N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide is unique due to the presence of the methoxy group on the benzene ring, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s solubility and potentially improve its pharmacokinetic properties compared to similar compounds .
Properties
IUPAC Name |
N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3S2/c1-16-7-2-4-8(5-3-7)18(14,15)13-10-12-6-9(11)17-10/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFRUNCRFICABQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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